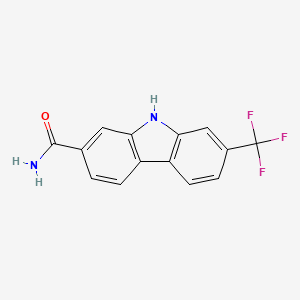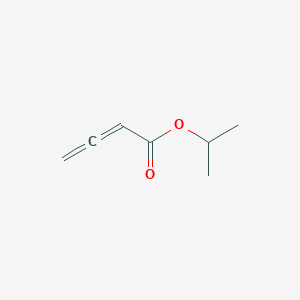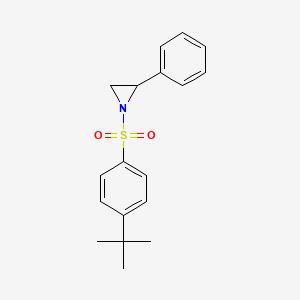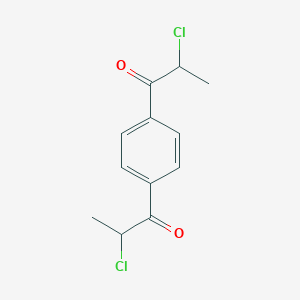
N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two butyl groups and two 4-iodophenyl groups attached to a benzene-1,4-dicarboxamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with butylamine and 4-iodoaniline. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated to reflux to ensure complete reaction and high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality product output.
化学反应分析
Types of Reactions: N1,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The iodophenyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in water or alcohol, ammonia in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, quinones.
Reduction: Amines, alcohols.
Substitution: Phenols, alkylated derivatives.
科学研究应用
N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N1,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to changes in biological processes or chemical reactions.
相似化合物的比较
- N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-chlorophenyl)benzene-1,4-dicarboxamide
- N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-bromophenyl)benzene-1,4-dicarboxamide
- N~1~,N~4~-Dibutyl-N~1~,N~4~-bis(4-fluorophenyl)benzene-1,4-dicarboxamide
Comparison: N1,N~4~-Dibutyl-N~1~,N~4~-bis(4-iodophenyl)benzene-1,4-dicarboxamide is unique due to the presence of iodine atoms, which can impart distinct electronic and steric properties compared to its chloro, bromo, and fluoro analogs. The iodine atoms can enhance the compound’s reactivity in substitution reactions and may also influence its biological activity by affecting its binding affinity to molecular targets.
属性
CAS 编号 |
869358-30-5 |
|---|---|
分子式 |
C28H30I2N2O2 |
分子量 |
680.4 g/mol |
IUPAC 名称 |
1-N,4-N-dibutyl-1-N,4-N-bis(4-iodophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H30I2N2O2/c1-3-5-19-31(25-15-11-23(29)12-16-25)27(33)21-7-9-22(10-8-21)28(34)32(20-6-4-2)26-17-13-24(30)14-18-26/h7-18H,3-6,19-20H2,1-2H3 |
InChI 键 |
OENDANWPRCPSPA-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C1=CC=C(C=C1)I)C(=O)C2=CC=C(C=C2)C(=O)N(CCCC)C3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)
![4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile](/img/structure/B14193020.png)



![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)


![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)

